molecular formula C8H7N3OS B1421380 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile CAS No. 1111637-81-0

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile

Cat. No. B1421380
M. Wt: 193.23 g/mol
InChI Key: PGBRYXOTQFSZMM-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle structure, or 3D structure.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance undergoes.


Scientific Research Applications

Synthesis and Structural Analysis

  • 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile has been used in the synthesis of complex compounds, such as (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, where its reactions under specific conditions lead to compounds with unique structural properties. The molecular structure of these compounds is characterized by nearly coplanar pyrimidine and pyrazolyl rings, demonstrating its utility in creating structurally distinct molecules (Liu et al., 2009).

Chemoselective Synthesis

  • This compound plays a crucial role in the chemoselective synthesis of pyrimidine derivatives. For example, it is used in a protocol for the synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, highlighting its importance in producing compounds with potential pharmacological properties (Jahanshahi et al., 2018).

Intermediate in Drug Synthesis

  • This chemical is an important intermediate in the synthesis of drugs such as diarylpyrimidine HIV-1 reverse transcriptase inhibitors. It undergoes various reactions to yield key intermediates for these drugs, demonstrating its significance in the field of medicinal chemistry (Ju, 2015).

Antibacterial Activity

  • Research also shows that derivatives synthesized from 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile exhibit antibacterial activity. This suggests its potential use in developing new antibacterial agents (Behalo, 2008).

Antioxidant Agents

  • Compounds derived from 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile have been evaluated as potent antioxidant agents. This highlights its role in the synthesis of compounds that could have health benefits and applications in disease prevention (Vartale et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could be new synthetic methods, potential applications, or investigations into its mechanism of action.


properties

IUPAC Name

2-(2-methylsulfanylpyrimidin-4-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-13-8-10-3-2-7(11-8)6(4-9)5-12/h2-3,5-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBRYXOTQFSZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C(C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676938
Record name 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile

CAS RN

1111637-81-0
Record name 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(isoxazol-4-yl)-2-(methylthio)pyrimidine (4) (112.0 g, 0.58 mol) and NaOH (23.2 g) in water/MeOH (350 mL/350 mL) was stirred at 70° C. for 6 h. The reaction mixture was allowed to cool to room temperature and adjusted to pH 3.5 with citric acid. The resulting precipitate was filtered, washed with water (500 mL×3) and ethyl ether (500 mL×3). Then the precipitate was dried in vacuum to give 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile (5) (100 g, 89.3%) as a yellow solid.
Quantity
112 g
Type
reactant
Reaction Step One
Name
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
Reactant of Route 2
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
Reactant of Route 3
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
Reactant of Route 5
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
Reactant of Route 6
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile

Citations

For This Compound
1
Citations
Z Liu, KKC Liu, J Elleraas, AL Rheingold… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C12H15N5OS, was obtained by reaction of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride, and the …
Number of citations: 6 scripts.iucr.org

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